1,3-Diamino-2-propanol

Catalog No.
S605351
CAS No.
616-29-5
M.F
C3H10N2O
M. Wt
90.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Diamino-2-propanol

CAS Number

616-29-5

Product Name

1,3-Diamino-2-propanol

IUPAC Name

1,3-diaminopropan-2-ol

Molecular Formula

C3H10N2O

Molecular Weight

90.12 g/mol

InChI

InChI=1S/C3H10N2O/c4-1-3(6)2-5/h3,6H,1-2,4-5H2

InChI Key

UYBWIEGTWASWSR-UHFFFAOYSA-N

SMILES

C(C(CN)O)N

Synonyms

(3-Amino-2-hydroxypropyl)amine; 1,3-Diamino-2-hydroxypropane; 1,3-Diamino-2-propanol; 1,3-Diaminopropan-2-ol; 2-Hydroxy-1,3-diaminopropane; 2-Hydroxy-1,3-propanediamine; 2-Hydroxypropylenediamine; Dapol; NSC 6070

Canonical SMILES

C(C(CN)O)N

Several studies highlight the use of 1,3-diamino-2-propanol in the synthesis of different organometallic compounds. For example, a research article describes its role in the preparation of novel ruthenium complexes exhibiting promising catalytic activity for hydrogen generation reactions []. Similarly, another study explores its application in synthesizing cobalt complexes with potential applications in magnetic resonance imaging (MRI) contrast agents [].

These examples showcase the diverse applications of 1,3-diamino-2-propanol in organometallic synthesis, allowing researchers to access new and functional organometallic compounds for various scientific pursuits.

Beyond Organometallic Chemistry

While organometallic synthesis represents a prominent application, research also explores the use of 1,3-diamino-2-propanol in other scientific contexts:

  • Precursor for fluorogenic dsDNA binder: This compound serves as a starting material for the synthesis of N1,N3-bis(4-amidinophenyl)propane-1,3-diamine (BAPPA), a molecule capable of binding to double-stranded DNA (dsDNA) and emitting fluorescence. This property allows researchers to study and visualize DNA structures in various biological investigations [].
  • Branching unit in peptide dendrimers: 1,3-Diamino-2-propanol can also function as a branching unit in the construction of peptide dendrimers. These complex molecules possess a tree-like structure with multiple branches, offering potential applications in drug delivery and other areas of nanomedicine [].

1,3-Diamino-2-propanol is an organic compound with the molecular formula C₃H₁₀N₂O. It features two amino groups and one hydroxyl group, making it a versatile molecule in organic synthesis. The compound is often utilized in the production of various chemicals and materials due to its reactive functional groups. It is known for its potential applications in pharmaceuticals, agrochemicals, and as a building block in polymer chemistry .

Due to its functional groups:

  • Nucleophilic Substitution: The amino groups can act as nucleophiles, allowing for substitution reactions with electrophiles.
  • Formation of Amides: It can react with carboxylic acids to form amides, which are important in medicinal chemistry.
  • Polymerization: The hydroxyl group can participate in condensation reactions, leading to the formation of polyurethanes and other polymers .

The biological activity of 1,3-diamino-2-propanol has been explored in various studies. It exhibits properties that may influence cellular processes, including:

  • Antimicrobial Activity: Some derivatives of 1,3-diamino-2-propanol show potential antimicrobial effects, making them candidates for developing new antibiotics .
  • Cytotoxicity: Research indicates that certain formulations containing this compound have low cytotoxicity, suggesting a favorable safety profile for biomedical applications .

1,3-Diamino-2-propanol can be synthesized through several methods:

  • Reaction of Epichlorohydrin with Ammonia: This method involves reacting epichlorohydrin with ammonia in an alkaline environment, typically using sodium hydroxide as a catalyst .
  • Alternative Synthetic Routes: Various patents describe methods for synthesizing this compound from different starting materials and conditions, emphasizing its versatility in synthetic organic chemistry .

The applications of 1,3-diamino-2-propanol are diverse:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
  • Polymer Chemistry: Utilized as a building block for producing cationic polymers and hydrogels with tunable properties .
  • Carbon Dioxide Capture: Its derivatives are being investigated for enhanced carbon dioxide absorption capabilities, making them relevant in environmental technology .

Studies on the interactions of 1,3-diamino-2-propanol with other compounds reveal its potential in enhancing the performance of formulations:

  • Carbon Dioxide Absorption: Research indicates that blends containing 1,3-diamino-2-propanol show improved CO₂ solubility compared to traditional amines used in carbon capture technologies .
  • Biocompatibility: Interaction studies suggest that certain derivatives have favorable interactions with biological systems, indicating potential for medical applications .

Several compounds share structural similarities with 1,3-diamino-2-propanol. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-Amino-1-propanolOne amino group and one hydroxyl groupLess reactive than 1,3-diamino-2-propanol
1,3-DiaminopropaneTwo amino groups but no hydroxyl groupUsed primarily as a building block for polymers
EthanolamineOne amino group and one hydroxyl groupCommonly used in personal care products
2-AminoethanolOne amino group and one hydroxyl groupUsed extensively in pharmaceuticals

The uniqueness of 1,3-diamino-2-propanol lies in its dual amino functionality combined with a hydroxyl group, offering enhanced reactivity and versatility compared to its analogs. This makes it particularly valuable in both industrial applications and research settings.

Physical Description

Liquid

XLogP3

-2.3

UNII

L59259H635

GHS Hazard Statements

Aggregated GHS information provided by 51 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 5 of 51 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 46 of 51 companies with hazard statement code(s):;
H315 (95.65%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (95.65%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.65%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

616-29-5

Wikipedia

1,3-diamino-2-propanol

General Manufacturing Information

All other chemical product and preparation manufacturing
2-Propanol, 1,3-diamino-: ACTIVE

Dates

Modify: 2023-08-15
Andreiadis et al. Molecular engineering of a cobalt-based electrocatalytic nanomaterial for H2 evolution under fully aqueous conditions. Nature Chemistry, doi: 10.1038/nchem.1481, published online 28 October 2012 http://www.nature.com/nchem

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